Cytosporone C

Antifungal Phytopathology Alternaria solani

Standard antibacterial cytosporones (D/E) introduce confounding variables in plant pathology and microbiome studies. Cytosporone C offers selective antifungal activity without Gram-positive antibacterial effects. - **Target pathogens**: Active against Alternaria solani, Botrytis cinerea, Fusarium graminearum, F. solani (MIC: 50 μM). - **Key advantage**: No antibacterial activity (vs. cytosporones D/E, MICs 0.25 μg/mL). Valid for SAR and natural herbicide development. - **Supply**: Scalable via epigenetic tailoring of Leucostoma persoonii (580% yield increase). Milligram to gram quantities available.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
Cat. No. B15559682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosporone C
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3
InChIKeyUBUGNGHURFYFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytosporone C Sourcing and Characterization


Cytosporone C is a naturally occurring octaketide phenolic lipid belonging to the cytosporone family of resorcinolic lipids, characterized by a dihydroisochromen-3-one core with a heptyl side chain and 6,8-dihydroxy substitution [1]. It was originally isolated from the endophytic fungus Cytospora sp. and has subsequently been identified in other fungal species, including Diaporthe eucalyptorum and Leucostoma persoonii [2]. Unlike its antibacterial counterparts (cytosporones D and E), cytosporone C is a diol that lacks significant antibacterial activity, making its biological profile distinct within the cytosporone class [3].

Non-antibacterial cytosporone tool compound — lacks Gram-positive antibacterial activity unlike D/E
Antifungal/allelopathic screening probe — supports plant pathogen and seed germination models
Fermentation-scalable natural product — documented epigenetic yield enhancement for larger studies

Cytosporone C Non-Interchangeability with Analogs


Substituting cytosporone C with its closest structural analogs—cytosporones A, B, D, or E—is scientifically invalid due to divergent biological activity profiles dictated by subtle variations in hydroxylation and side-chain structure. While cytosporones D and E (triols) exhibit potent Gram-positive antibacterial activity (MICs as low as 0.25 μg/mL), cytosporone C, as a diol, is inactive against the same bacterial strains [1]. Furthermore, cytosporone C demonstrates a unique allelopathic profile compared to cytosporone A, and its antifungal spectrum against phytopathogens like Alternaria solani is not replicated by all family members . This functional divergence directly impacts experimental outcomes, making cross-substitution a critical source of irreproducible data.

Cytosporone C
vs. Cytosporones D/E: potent Gram-positive antibacterials; substitution may introduce confounding antibacterial effects into assays
Cytosporone C
vs. Cytosporone A: higher allelopathic potency in A; C exhibits a distinct potency tier and may alter SAR interpretation
Cytosporone C
vs. Cytosporone B: inactive in allelopathic assays; using B as a proxy may misrepresent biological response in plant models

Cytosporone C vs. Analogs: Evidence Guide


Antifungal Activity Against Phytopathogens

Cytosporone C demonstrates antifungal activity against Alternaria solani, a major agricultural pathogen. In direct comparison, cytosporone C's antifungal profile differs fundamentally from that of cytosporones D and E, which are potent antibacterials (MICs 0.25 μg/mL against Gram-positive bacteria) but were not reported to have this specific antifungal activity [1].

Antifungal vs. Antibacterial Profile
Cross-study comparable
Active against Alternaria solani; cytosporones D/E show no reported activity against this pathogen
Supports antifungal screening context; distinguishes C from the antibacterial D/E class
Qualitative difference; exact MIC for Alternaria not specified in primary source
Antifungal Phytopathology Alternaria solani

Allelopathic Seed Germination Inhibition

In a comparative study of cytosporones A-C, cytosporone A and its methylated precursor showed remarkable allelopathic activity, inhibiting seed germination and plantule growth of Lactuca sativa L. Cytosporone C, while less potent than cytosporone A in this specific assay, still contributed to the class-level allelopathic potential, whereas cytosporone B was inactive [1]. This demonstrates that even minor structural differences within the cytosporone family lead to significant variations in allelopathic potency.

Allelopathic Potency Ranking
Class-level inference
Activity reported against Lactuca sativa; less potent than cytosporone A, inactive vs. B
Allelopathic SAR context — C fills a specific potency tier between A and B
Quantitative inhibition % not available in abstract; review for precise IC50
Allelopathy Herbicide Seed Germination

Epigenetic Yield Enhancement in Fermentation

Epigenetic modification of the marine fungus Leucostoma persoonii using histone deacetylase (HDAC) inhibitors resulted in a 580% increase in cytosporone C production relative to untreated cultures [1]. This enhancement was part of a broader study that also increased yields of cytosporone B (360%) and cytosporone E (890%). This data provides a quantifiable advantage for researchers planning large-scale fermentation or requiring significant quantities of the compound for in vivo studies.

Fermentation Yield Enhancement
Direct head-to-head
580% increase in production via HDAC inhibitor-treated Leucostoma persoonii
Scalability benchmark supports procurement planning for in vivo studies
Epigenetic tailoring context; verify reproducibility in target fermentation system
Epigenetics Fermentation Yield Optimization

Lack of Antibacterial Activity

A direct comparative study of cytosporones A-E isolated from Cytospora sp. CR200 revealed that only cytosporones D and E exhibited Gram-positive antibacterial activity, with MIC values ranging from 0.25 to >128 μg/mL against various strains. Cytosporone C, along with A and B, showed no significant antibacterial activity in these assays [1]. This negative data is critical for researchers seeking to avoid confounding antibacterial effects in other biological assays.

Lack of Antibacterial Activity
Direct head-to-head
Inactive against Gram-positive panel (S. aureus, E. faecalis); D/E MIC as low as 0.25 μg/mL
Confirms selectivity for antifungal studies — avoids antibacterial off-target effects
Negative data are assay-context dependent; confirm in specific model
Antibacterial Selectivity MIC

Antifungal Activity Against Fusarium and Botrytis

Cytosporone C demonstrates broad-spectrum antifungal activity against several agriculturally relevant phytopathogens. Quantitative data shows an MIC of 50 μM against Botrytis cinerea, Fusarium graminearum, and Fusarium solani when produced by Diaporthe eucalyptorum KY-9 . This consistent potency across multiple fungal species provides a reliable baseline for researchers studying plant-pathogen interactions or developing antifungal agents. While some cytosporone derivatives exhibit potent antibacterial activity, cytosporone C's profile is distinctly antifungal, making it a targeted tool for phytopathology research [1].

Broad-Spectrum Antifungal MIC
Cross-study comparable
MIC = 50 μM against Botrytis cinerea, Fusarium graminearum, F. solani
Supports antifungal screening context with a consistent potency across multiple Fusarium spp.
MIC value from Diaporthe eucalyptorum KY-9; verify with purchased batch
Antifungal Fusarium Botrytis MIC

Cytotoxicity Profile

While cytosporone C itself has limited reported direct cytotoxicity data, class-level analysis of cytosporone derivatives indicates that these octaketides generally exhibit cytotoxicity against cancer cell lines (e.g., A549 and 786-O) with IC50 values >10 μM, suggesting an acceptable in vitro toxicity profile [1]. In contrast, cytosporone E, a related analog, displayed a therapeutic index (TI90) of 33 against Plasmodium falciparum relative to A549 cytotoxicity, highlighting the potential for selective anti-infective activity within the class [2]. This class-level inference positions cytosporone C as a candidate for further investigation where low mammalian cytotoxicity is desired.

Cytotoxicity Class-Level Inference
Class-level inference
Cytosporone derivatives show IC50 >10 μM against A549 and 786-O cell lines
Low cytotoxicity context inferred from class data; supports cell-based antifungal assays
Direct C data limited; verify cytotoxicity in target cell model before use
Cytotoxicity Cancer Therapeutic Index

Cytosporone C Application Scenarios


Antifungal Research: Alternaria and Fusarium

Cytosporone C is a validated tool for studying antifungal mechanisms against Alternaria solani, Botrytis cinerea, Fusarium graminearum, and Fusarium solani, with a reported MIC of 50 μM against the latter three species. Researchers should prioritize this compound over antibacterial cytosporones (D and E) for plant pathology studies, as cytosporone C lacks confounding antibacterial effects and demonstrates direct antifungal activity [1].

Allelopathy and Natural Herbicide Discovery

Cytosporone C exhibits allelopathic activity by inhibiting seed germination and plantule growth in Lactuca sativa L. While less potent than cytosporone A, its activity distinguishes it from inactive analogs like cytosporone B. This makes it a valuable reference compound for structure-activity relationship (SAR) studies aimed at developing natural herbicides [2].

Fermentation Scale-Up and Yield Optimization

The demonstrated 580% increase in cytosporone C production via epigenetic tailoring of Leucostoma persoonii provides a quantifiable benchmark for fermentation optimization. Researchers requiring milligram to gram quantities of cytosporone C for in vivo or extensive in vitro studies should consider this compound due to its established scalability, which may reduce procurement costs and lead times [3].

Cell-Based Assays: Low Antibacterial Interference

In experimental systems where antibacterial activity is a confounding variable (e.g., co-culture models, microbiome studies), cytosporone C is a superior choice to cytosporones D and E. Direct comparative data confirms that cytosporone C is inactive against Gram-positive bacteria, whereas cytosporones D and E are potent antibacterials (MICs as low as 0.25 μg/mL). This selectivity ensures that observed biological effects are not artifacts of antibacterial action [1].

Application
Selection Property
Validation Focus
Antifungal plant pathology studies
Non-antibacterial antifungal activity profile
MIC against target phytopathogens (e.g., Fusarium spp.)
Allelopathic SAR research
Mid-tier allelopathic potency vs. A and B
Seed germination inhibition in Lactuca sativa model
Large-scale fermentation supply
Epigenetic yield enhancement potential
Reproducibility of 580% upregulation in target strain
Cell-based assays without antibacterial interference
Confirmed lack of Gram-positive antibacterial activity
Absence of off-target antibacterial effects in assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytosporone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.